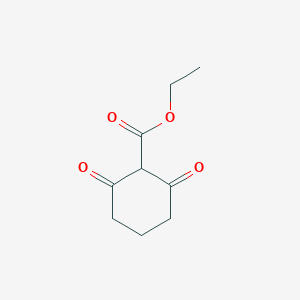

Ethyl 2,6-dioxocyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC20401192

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12O4 |

|---|---|

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | ethyl 2,6-dioxocyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C9H12O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h8H,2-5H2,1H3 |

| Standard InChI Key | ODTIRFKASKDBMG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1C(=O)CCCC1=O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2,6-dioxocyclohexane-1-carboxylate, reflects its cyclohexane backbone substituted with two ketone groups at positions 2 and 6 and an ethyl ester at position 1. The structural formula (SMILES notation) and InChIKey ODTIRFKASKDBMG-UHFFFAOYSA-N further delineate its connectivity. The cyclohexane ring adopts a chair conformation, with the keto groups introducing torsional strain that enhances reactivity.

Table 1: Key Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | Ethyl 2,6-dioxocyclohexane-1-carboxylate |

| Hazard Statements | H315, H319, H335 (skin/eye/respiratory irritation) |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Spectroscopic Features

Infrared (IR) spectroscopy reveals strong carbonyl stretches at (ester C=O) and (keto C=O) . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals: a triplet at for the ethyl methyl group, a quartet at for the ester oxygen-bound CH, and singlets for the keto-substituted cyclohexane protons.

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for ethyl 2,6-dioxocyclohexane-1-carboxylate are scarce, analogous compounds like 4,4-dimethyl-2,6-dioxocyclohexane-thiocarboxamides suggest potential pathways:

-

Condensation Reactions: Cyclohexane-1,3-dione derivatives may react with ethyl chloroformate in the presence of a base (e.g., KOH) to introduce the ester group.

-

Oxidation of Diols: Selective oxidation of dihydroxycyclohexane precursors using agents like Jones reagent could yield the diketone structure.

Optimization Challenges

The steric hindrance imposed by the 2,6-diketone arrangement complicates regioselective functionalization. Solvent choice (e.g., DMF for polar intermediates) and temperature control (typically 0–25°C) are critical to minimizing side reactions such as over-oxidation or ester hydrolysis .

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s keto groups participate in nucleophilic additions (e.g., Grignard reactions), while the ester group undergoes hydrolysis to carboxylic acids or transesterification. For example:

-

Knoevenagel Condensation: Reacting with aldehydes to form α,β-unsaturated ketones.

-

Paal-Knorr Pyrrole Synthesis: Cyclocondensation with primary amines to generate substituted pyrroles .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Related Cyclohexane Derivatives

The 2,6-diketone configuration in ethyl 2,6-dioxocyclohexane-1-carboxylate uniquely balances electronic activation and steric accessibility, enabling diverse reactivity unmatched by analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume